molecular formula C20H14F6N4O2 B3160899 5-nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine CAS No. 866155-02-4

5-nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine

Cat. No.: B3160899
CAS No.: 866155-02-4
M. Wt: 456.3 g/mol
InChI Key: YXRAWHHTWPAWAT-UHFFFAOYSA-N
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Description

5-nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and pyrimidinamine groups

Preparation Methods

The synthesis of 5-nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-nitro-2-pyrimidinamine with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide under reflux conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, organic solvents like tetrahydrofuran, and bases such as potassium carbonate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

5-nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine can be compared with other similar compounds, such as:

    5-nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-aminopyrimidine: Similar structure but with an amino group instead of a pyrimidinamine group.

    5-nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinol: Similar structure but with a hydroxyl group instead of a pyrimidinamine group.

Properties

IUPAC Name

5-nitro-N,N-bis[[4-(trifluoromethyl)phenyl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F6N4O2/c21-19(22,23)15-5-1-13(2-6-15)11-29(18-27-9-17(10-28-18)30(31)32)12-14-3-7-16(8-4-14)20(24,25)26/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRAWHHTWPAWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161191
Record name 5-Nitro-N,N-bis[[4-(trifluoromethyl)phenyl]methyl]-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866155-02-4
Record name 5-Nitro-N,N-bis[[4-(trifluoromethyl)phenyl]methyl]-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866155-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-N,N-bis[[4-(trifluoromethyl)phenyl]methyl]-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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